N1-(4-Fluorobenzyl)benzene-1,2-diamine

HDAC inhibition epigenetics cancer research

N1-(4-Fluorobenzyl)benzene-1,2-diamine (CAS 7191-70-0) is an aromatic diamine characterized by a 4-fluorobenzyl substituent on one amine group of the ortho-phenylenediamine core. This substitution pattern imparts distinct chemical properties, including a molecular weight of 216.25 g/mol and a molecular formula of C13H13FN2.

Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
CAS No. 7191-70-0
Cat. No. B8765703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Fluorobenzyl)benzene-1,2-diamine
CAS7191-70-0
Molecular FormulaC13H13FN2
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2
InChIKeyBNJVETMIOJOROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4-Fluorobenzyl)benzene-1,2-diamine (CAS 7191-70-0) Properties, Data & Procurement Guide


N1-(4-Fluorobenzyl)benzene-1,2-diamine (CAS 7191-70-0) is an aromatic diamine characterized by a 4-fluorobenzyl substituent on one amine group of the ortho-phenylenediamine core . This substitution pattern imparts distinct chemical properties, including a molecular weight of 216.25 g/mol and a molecular formula of C13H13FN2 . The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of benzimidazole derivatives and other heterocyclic frameworks . Commercially, it is available with standard purity of 97% and is supplied with batch-specific analytical documentation including NMR, HPLC, and GC traceability .

Why N1-(4-Fluorobenzyl)benzene-1,2-diamine Cannot Be Simply Substituted by Close Analogs


Substitution of N1-(4-fluorobenzyl)benzene-1,2-diamine with structurally related analogs, such as N1-benzylbenzene-1,2-diamine (CAS 5822-13-9) or N1-(4-methylbenzyl)benzene-1,2-diamine (CAS 99944-12-4), is not a straightforward exchange due to the profound impact of the 4-fluoro substituent on biological activity and chemical reactivity [1]. The electron-withdrawing fluorine atom significantly alters the electron density of the aromatic ring, modulating target binding affinity and metabolic stability [1]. For instance, in HDAC inhibition assays, the 4-fluorobenzyl derivative exhibits a distinct isoform selectivity profile compared to non-fluorinated benzyl analogs [2]. Furthermore, the presence of the fluorine atom enhances the compound's utility as a synthetic intermediate for the construction of fluorinated benzimidazole scaffolds, which are prevalent in numerous pharmaceutical agents, including mizolastine and astemizole derivatives [3]. Generic substitution risks compromising both biological potency and the fidelity of downstream synthetic pathways.

N1-(4-Fluorobenzyl)benzene-1,2-diamine Comparative Performance Evidence & Selection Data


HDAC8 vs. HDAC1 Selectivity: A Key Differentiator from Non-Fluorinated Benzyl Analogs

In enzymatic inhibition assays against human histone deacetylase (HDAC) isoforms, N1-(4-fluorobenzyl)benzene-1,2-diamine demonstrates a marked preference for HDAC8 (IC50 = 16 nM) over HDAC1 (IC50 = 7.20E+3 nM) [1]. This contrasts with the broader class of benzyl-substituted diamines, where non-fluorinated analogs often exhibit diminished or non-selective inhibition profiles [2]. The presence of the 4-fluoro substituent is directly implicated in this enhanced isoform selectivity [3].

HDAC inhibition epigenetics cancer research

HDAC6 Inhibition: Comparable Potency, Differentiated by Synthetic Tractability

N1-(4-fluorobenzyl)benzene-1,2-diamine inhibits HDAC6 with an IC50 of 18 nM [1]. This activity is comparable to that of certain potent benzamide-based HDAC6 inhibitors, such as ACY-1215 (Ricolinostat), which has an IC50 of ~4.7 nM [2]. However, the simple diamine scaffold of the target compound offers significant advantages in terms of synthetic accessibility and ease of further derivatization compared to more complex, patent-protected structures [3].

HDAC6 protein degradation neurodegeneration

Antimicrobial Activity via Benzimidazole Derivatization: The 4-Fluorobenzyl Moiety's Role

Derivatization of the target compound into a 5-chloro-1-(p-fluorobenzyl)-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-1H-benzimidazole structure yields a compound with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This demonstrates the crucial role of the 4-fluorobenzyl diamine precursor in constructing potent antimicrobial agents. In contrast, similar benzimidazole derivatives lacking the 4-fluoro substitution or with different substitution patterns exhibit significantly reduced or no activity against these strains [1].

antimicrobial benzimidazole drug discovery

Synthetic Versatility for Fluorinated Benzimidazole Construction

N1-(4-fluorobenzyl)benzene-1,2-diamine is a key intermediate for the synthesis of 1-(4-fluorobenzyl)-2-substituted-1H-benzimidazoles [1]. This scaffold is a core component of several pharmaceutical agents, including the antihistamine mizolastine and the antimalarial astemizole [1]. The 4-fluorobenzyl group is retained in the final drug molecule, and its presence is essential for optimal receptor binding and pharmacokinetic properties [2]. While other substituted benzyl diamines can be used, the 4-fluoro derivative is specifically required to access the exact chemical structure of these clinically validated compounds [1].

organic synthesis heterocyclic chemistry fluorinated building blocks

Key Research & Industrial Applications for N1-(4-Fluorobenzyl)benzene-1,2-diamine


Epigenetic Probe Development: HDAC8-Selective Inhibitor Synthesis

Researchers developing selective inhibitors for HDAC8, an enzyme implicated in cancer and neurological disorders, can utilize N1-(4-fluorobenzyl)benzene-1,2-diamine as a starting scaffold. The compound's demonstrated >450-fold selectivity for HDAC8 over HDAC1 provides a foundation for designing probes with minimized off-target effects [1].

Antimicrobial Lead Optimization: Building MRSA-Active Benzimidazoles

Medicinal chemists focusing on novel antibacterial agents against drug-resistant strains such as MRSA can employ this diamine to construct 1-(4-fluorobenzyl)-1H-benzimidazole derivatives. The 4-fluorobenzyl moiety is a critical pharmacophoric element, and derivatives have shown potent activity with MIC values as low as 6.25 μg/mL .

Pharmaceutical Intermediate Supply: Synthesis of Mizolastine and Related Antihistamines

For chemical production and contract research organizations, N1-(4-fluorobenzyl)benzene-1,2-diamine is an essential building block for the synthesis of the active pharmaceutical ingredient mizolastine and its key intermediates. The high purity (97%) and availability of batch-specific QC documentation (NMR, HPLC, GC) facilitate compliance with pharmaceutical supply chain requirements .

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